molecular formula C10H8F3N3O2S B8543317 (2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)acetamide CAS No. 130997-69-2

(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)acetamide

Cat. No. B8543317
M. Wt: 291.25 g/mol
InChI Key: XUMKCMLZXFPSMJ-UHFFFAOYSA-N
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Patent
US05026717

Procedure details

The procedure is as in Example 15, starting with 2-amino-6-trifluoromethoxybenzothiazole (9.4 g) and iodoacetamide (14.8 g) in methyl ethyl ketone (50 cc). The mixture is heated for 18 hours to boiling and then cooled to a temperature in the region of 20.C. The precipitate formed is filtered off, then added to distilled water (100 cc) and treated with IN sodium hydroxide (37 cc). The insoluble matter is filtered off, washed with distilled water (100 cc) and recrystallized in boiling methanol (100 cc). (2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)acetamide (6.2 g), m.p. 228° C., is obtained.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
20.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.I[CH2:17][C:18]([NH2:20])=[O:19]>C(C(C)=O)C>[NH:1]=[C:2]1[N:6]([CH2:17][C:18]([NH2:20])=[O:19])[C:5]2[CH:7]=[CH:8][C:9]([O:11][C:12]([F:15])([F:13])[F:14])=[CH:10][C:4]=2[S:3]1

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
ICC(=O)N
Step Three
Name
20.C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
added
DISTILLATION
Type
DISTILLATION
Details
to distilled water (100 cc)
ADDITION
Type
ADDITION
Details
treated with IN sodium hydroxide (37 cc)
FILTRATION
Type
FILTRATION
Details
The insoluble matter is filtered off
WASH
Type
WASH
Details
washed with distilled water (100 cc)
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
N=C1SC2=C(N1CC(=O)N)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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